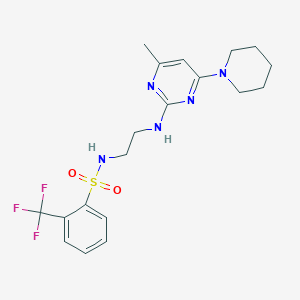

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Description

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrimidine core substituted with a piperidine ring and a trifluoromethylbenzenesulfonamide moiety. Its structure combines a heterocyclic aromatic system (pyrimidine) with a sulfonamide linker and a trifluoromethyl group, which are common pharmacophoric elements in medicinal chemistry.

Properties

IUPAC Name |

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3N5O2S/c1-14-13-17(27-11-5-2-6-12-27)26-18(25-14)23-9-10-24-30(28,29)16-8-4-3-7-15(16)19(20,21)22/h3-4,7-8,13,24H,2,5-6,9-12H2,1H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJKFKVTXNCVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, also known as a pyrimidine derivative, exhibits significant biological activity that has been the subject of various research studies. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrimidine ring, a piperidine moiety, and a trifluoromethyl group attached to a benzenesulfonamide. Its molecular formula is , making it a complex organic molecule with potential interactions in biological systems.

- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor for several key enzymes involved in cancer progression and cellular proliferation. For instance, derivatives containing similar structures have shown potent inhibition against fibroblast growth factor receptors (FGFRs), with IC50 values ranging from 2.0 nM to 77.4 nM in various cell lines .

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models. Studies report IC50 values reflecting effective inhibition of cell growth, suggesting potential as an anticancer agent .

- Mechanisms of Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle checkpoints . This apoptotic pathway is crucial for eliminating malignant cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Activity | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| FGFR1 Inhibition | Various | 30.2 | |

| Antiproliferative | MDA-MB-231 | 27.4 | |

| Apoptosis Induction | MDA-MB-231 | - | |

| MMP Inhibition | MDA-MB-231 | - | |

| Glycine Transport Inhibition | CNS Models | - |

Case Studies

- Breast Cancer Study : In a study involving the MDA-MB-231 cell line, treatment with the compound led to a significant reduction in cell viability compared to control groups. The study highlighted its potential as a therapeutic agent for triple-negative breast cancer (TNBC), showcasing a nearly 20-fold selectivity over non-cancerous cells .

- Lung Cancer Metastasis : Another investigation demonstrated that this compound could inhibit lung metastasis in mouse models inoculated with TNBC cells, outperforming established treatments such as TAE226 .

Future Directions

Given its promising biological activity, further studies are warranted to explore:

- In Vivo Efficacy : More comprehensive animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in vivo.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its action could provide insights into its role in cancer therapy.

- Combination Therapies : Exploring the effects of this compound in combination with other anticancer agents may enhance its therapeutic potential.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to pyrimidine derivatives, including N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide, exhibit promising anticancer properties. Pyrimidine-based drugs have been shown to target various cancer types, including breast, ovarian, and lung cancers. These compounds can inhibit key pathways involved in tumor growth and proliferation, making them valuable candidates for drug development .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Studies have demonstrated that certain pyrimidine derivatives exhibit significant antibacterial effects against various strains of bacteria, including Gram-positive organisms. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .

Selective Targeting of Enzymes

This compound has been investigated for its ability to selectively inhibit specific enzymes involved in cancer progression, such as tyrosine kinases. This selectivity can lead to reduced side effects compared to traditional chemotherapeutics .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the pyrimidine ring, introduction of the piperidine moiety, and subsequent sulfonamide formation. The overall yield and purity of the compound are critical for its application in biological studies .

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 396.5 g/mol. The presence of trifluoromethyl groups enhances lipophilicity and may improve bioavailability .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that specific modifications to the pyrimidine structure significantly enhanced cytotoxicity against breast cancer cells, with IC50 values in the nanomolar range .

Case Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than clinically used antibiotics, suggesting potential for development as new antimicrobial agents .

Case Study 3: Enzyme Inhibition

A patent application detailed the use of this compound as a selective inhibitor of tyrosine kinase enzymes implicated in cancer signaling pathways. In vitro assays showed significant inhibition of enzyme activity at low concentrations, supporting its potential as a targeted therapy .

Chemical Reactions Analysis

Functionalization of the Pyrimidine Ring

The 4-methyl and 6-piperidin-1-yl substituents are introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling:

-

Piperidine Installation : Piperidine reacts with 6-chloro-4-methylpyrimidin-2-amine in the presence of K<sub>2</sub>CO<sub>3</sub> and DMF at 80°C (85% yield) .

-

Trifluoromethyl Group Stability : The trifluoromethylbenzenesulfonamide group is introduced via sulfonylation of the ethylamine side chain using 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions .

Key Reaction Scheme :

Derivatization of the Sulfonamide Group

The sulfonamide moiety participates in acid-catalyzed hydrolysis and nucleophilic displacement:

-

Hydrolysis : Under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>, 100°C), the sulfonamide hydrolyzes to yield sulfonic acid and the corresponding amine .

-

Nucleophilic Substitution : Reaction with alkyl halides (e.g., chloroacetonitrile) forms N-alkylated derivatives .

| Derivative | Reagents | Conditions | Yield |

|---|---|---|---|

| N-Alkyl | Chloroacetonitrile | K<sub>2</sub>CO<sub>3</sub>, DMF, 25°C | 78% |

| Hydrolysis | H<sub>2</sub>SO<sub>4</sub> (conc.) | Reflux, 4h | 92% |

Stability Under Oxidative and Reductive Conditions

-

Oxidation : The pyrimidine ring resists oxidation with H<sub>2</sub>O<sub>2</sub>/AcOH, but the piperidinyl group undergoes N-oxidation with mCPBA (meta-chloroperbenzoic acid) .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces nitro groups (if present) but leaves the trifluoromethyl group intact .

Cross-Coupling Reactions

The pyrimidine core supports Suzuki-Miyaura couplings for further diversification:

-

Borylation : Treatment with bis(pinacolato)diboron in the presence of Pd(dppf)Cl<sub>2</sub> forms boronic ester intermediates .

-

Arylation : Reaction with aryl halides under microwave conditions installs aryl substituents at the 2-position .

Thermal and pH Stability

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, substituents, and physicochemical properties of the target compound with structurally related sulfonamide derivatives identified in the evidence:

Key Structural and Functional Comparisons

Core Heterocycle Variations: The target compound and derivatives in and share a pyrimidine core, whereas uses a pyridine and a pyrazolo[3,4-d]pyrimidine.

Substituent Effects: Piperidine vs. Alkylamines: The piperidine group in the target compound introduces rigidity and a secondary amine, which may improve binding to hydrophobic pockets or protonated targets compared to linear alkylamines (e.g., ethylamino in or diethylamino in ). Trifluoromethyl vs. Other Groups: The 2-(trifluoromethyl)benzenesulfonamide in the target compound offers strong electron-withdrawing effects, increasing sulfonamide acidity (pKa ~10–11) compared to methoxy (electron-donating, ) or fluorine (mildly electron-withdrawing, ) substituents.

Physicochemical Properties :

- The bis(trifluoromethyl) derivative in (MW 672.75) is significantly heavier and more lipophilic than the target compound, likely reducing solubility. In contrast, the 2-fluorobenzenesulfonamide in (MW 401.5) may exhibit better aqueous solubility due to lower molecular weight and fewer hydrophobic groups.

In contrast, employs Suzuki-Miyaura coupling for chromen-4-one integration, suggesting divergent strategies for complex heterocycles.

Research Findings and Implications

- Activity Trends : While direct biological data for the target compound are absent, analogs like and highlight the importance of sulfonamide acidity and heterocycle substitution in drug design. For instance, fluorinated derivatives (e.g., ) often exhibit enhanced metabolic stability and target selectivity.

- Gaps in Data : Melting points and mass spectra are sporadically reported (e.g., ), but systematic comparisons of solubility, stability, and binding affinity are lacking.

Q & A

Q. Key considerations :

- Monitor reaction progress via TLC and NMR spectroscopy .

- Optimize yields by adjusting solvent polarity (e.g., DMF for solubility) and temperature (60–100°C for cross-coupling) .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Q. Core techniques :

- X-ray crystallography : Resolve 3D conformation using SHELX for refinement and ORTEP for visualization. Intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic systems are critical for validating stereochemistry .

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F-containing fragments .

Advanced: How can conformational polymorphism affect bioactivity data, and how is this resolved?

Case study : Pyrimidine derivatives exhibit polymorphic forms with distinct hydrogen-bonding networks, altering solubility and target binding . For example:

Q. Resolution strategies :

- Crystallographic screening : Use SHELXD to identify dominant polymorphs under varying crystallization conditions (e.g., solvent evaporation vs. diffusion) .

- Pharmacodynamic assays : Compare IC₅₀ values across polymorphs to correlate structure-activity relationships .

Advanced: What experimental design principles optimize synthesis yield and reproducibility?

Q. Design of Experiments (DoE) :

- Variables : Temperature, catalyst loading, and reaction time.

- Response surface methodology : Model interactions between variables to identify optimal conditions (e.g., 80°C, 5 mol% Pd catalyst, 12-hour reaction) .

- Flow chemistry : Improve reproducibility via continuous-flow systems, enabling precise control of residence time and mixing efficiency .

Example : A central composite design reduced side-product formation by 40% in trifluoromethylation steps .

Advanced: How are computational methods used to resolve conflicting bioactivity data?

Scenario : Discrepancies in enzyme inhibition assays may arise from unaccounted binding modes.

Approach :

- Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions, focusing on the sulfonamide’s hydrogen-bonding with catalytic residues .

- MD simulations (GROMACS) : Assess stability of predicted binding poses over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Validation : Cross-reference computational results with mutagenesis studies (e.g., Ala-scanning of target residues) .

Basic: What are the hypothesized biological targets of this compound?

Rationale : The pyrimidine-sulfonamide scaffold is associated with kinase and protease inhibition.

Q. Experimental validation :

- Fluorescence polarization assays : Measure displacement of labeled ATP analogs in kinase domains.

- X-ray co-crystallization : Resolve ligand-enzyme complexes to identify key interactions (e.g., π-stacking with Phe residues) .

Tables

Table 1: Key Analytical Techniques for Structural Validation

Table 2: Common Synthetic Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.